Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
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Overview
Description
Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is an organic compound that belongs to the class of glycinates. These compounds are characterized by the presence of a glycine moiety attached to various functional groups. This particular compound features a methyl group, a 2-methylphenyl group, and a 4-methylphenylsulfonyl group, making it a unique and potentially useful molecule in various fields of research and industry.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or reagent in biochemical assays.
Medicine: It could be investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: The compound may find use in the production of specialty chemicals or materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl glycine, 2-methylphenylamine, and 4-methylphenylsulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as dichloromethane or toluene, under controlled temperature and pressure conditions.
Catalysts and Reagents: Catalysts like triethylamine or pyridine may be used to facilitate the reaction, along with reagents like sodium hydroxide or hydrochloric acid to adjust the pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
Mechanism of Action
The mechanism of action of Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It could bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(2-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate
- Methyl N-(2-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]glycinate
- Methyl N-(2-methylphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycinate
Uniqueness
Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-8-10-15(11-9-13)23(20,21)18(12-17(19)22-3)16-7-5-4-6-14(16)2/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMIEVNEDHWJQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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